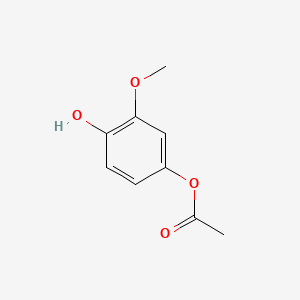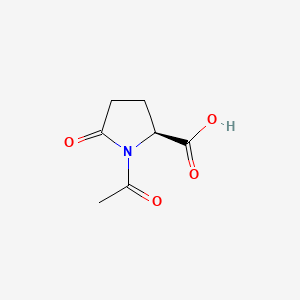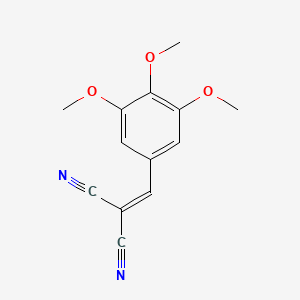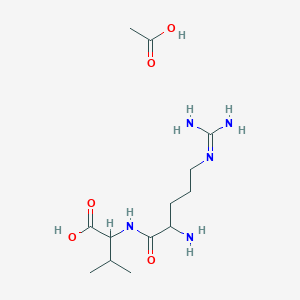
4-Hydroxy-3-methoxyphenyl acetate
概要
説明
4-Hydroxy-3-methoxyphenyl acetate is used as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is an enzyme responsible for reactive oxygen species production. It is also useful in the treatment of various inflammatory diseases and atherosclerosis .
Synthesis Analysis
The compound is commonly used in organic synthesis, often as an intermediate in drug synthesis . It is a derivative of an amino acid, with stability and biological activity. The synthesis of this compound can generally be achieved through substitution reactions .Molecular Structure Analysis
The molecular formula of this compound is C10H12O4 . The structure includes two aromatic ring systems containing o-methoxy phenolic groups .Chemical Reactions Analysis
The compound undergoes various chemical reactions that have biological relevance like nucleophilic addition reactions . It is also involved in the hydroxylation reaction catalyzed by 4HPA3Hs, the oxygenase component is the key part executing the hydroxylation in the presence of the substrate and cofactor FAD .Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.18 . It has a density of 1.2±0.1 g/cm3, a boiling point of 314.4±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .科学的研究の応用
Mass Fragmentographic Methods
4-Hydroxy-3-methoxyphenyl acetate (HVA) has been widely utilized in mass fragmentographic methods for determining its concentration in various biological samples. These methods have been particularly effective in measuring HVA in human cerebrospinal fluid (CSF), urine, blood plasma, and mouse brain, using deuterium-labeled species as internal standards. This approach ensures high precision and sensitivity, necessary for determining HVA in small amounts of tissue and body fluids (Sjöquist, Lindström, & Anggard, 1973).
Analytical Chemistry
The compound's utility extends to analytical chemistry, where it is used in methods for the simultaneous determination of major monoamine metabolites. This includes analyzing HVA, MOPEG, and 5-HIAA in human lumbar cerebrospinal fluid, urine, or rat brain tissue. Deuterated analogues are often employed as internal standards, enhancing the specificity and reducing experimental error (Swahn, Sandgärde, Wiesel, & Sedvall, 1976).
Crystallography
In crystallography, studies have been conducted on compounds like DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, where the orientation of the acetic acid side chain in relation to the phenyl ring has been observed. Such research provides deeper insights into the molecular structure and interactions of these compounds (Okabe, Suga, & Kohyama, 1995).
Cytotoxic Activities
This compound derivatives have shown potential in cytotoxic studies. Compounds derived from it have demonstrated preferential cytotoxic activity against certain cancer cell lines, like human pancreatic cancer cells, under specific conditions (Li et al., 2011).
Antioxidation Studies
The antioxidation activities of (3-Hydroxy-4-methoxy phenyl) acetic acid, a derivative, have been explored. These studies have utilized methods like the DPPH radical scavenging method, indicating its potential as an antioxidant (Ren, 2004).
Sonication Effects
Research into sonication effects on non-radical reactions has employed 4-methoxyphenyl derivatives. This research provides evidence of kinetic effects of ultrasound in chemical reactions and explores the impact of cavitation on such reactions (Tuulmets et al., 2014).
Corrosion Inhibition
The compound has been utilized in studies exploring corrosion control. For example, derivatives like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have shown significant inhibition of acidic corrosion on mild steel, providing insights into organic corrosion inhibitors (Bentiss et al., 2009).
Photophysical and Biological Evaluation
In the field of photodynamic therapy, derivatives of this compound have been synthesized for potential use as theranostic agents in treating cancer. These studies focus on the synthesis, photophysical properties, and biological evaluation of these compounds (Boscencu et al., 2017).
作用機序
Target of Action
4-Hydroxy-3-methoxyphenyl acetate, also known as HMPA, is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . The primary target of HMPA is the GPR41 receptor . This receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Mode of Action
HMPA interacts with the GPR41 receptor with a higher affinity than HMCA . The activation of this receptor leads to the stimulation of the lipid catabolism pathway . This interaction results in anti-obesity effects and improvement of hepatic steatosis .
Biochemical Pathways
The activation of the GPR41 receptor by HMPA stimulates the lipid catabolism pathway . This pathway is responsible for the breakdown of lipids, which leads to a decrease in obesity and an improvement in hepatic steatosis .
Pharmacokinetics
After HMPA is orally administered, intact and conjugated HMPAs in the bloodstream are detected and reach the maximum concentration in 15 minutes . HMPA and its conjugates are also detected in the target organs 6 hours post-administration . This indicates that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles . The absorption ratio of orally administered HMPA is ≥1.2% .
Result of Action
The activation of the GPR41 receptor by HMPA leads to the stimulation of the lipid catabolism pathway . This results in anti-obesity effects and improvement of hepatic steatosis . It also shows an anti-inflammatory activity and improves endothelial function by reducing oxidative stress .
Action Environment
The action of HMPA is influenced by the gut microbiota, which produces HMPA through the conversion of HMCA . The gut microbiota plays a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host . Therefore, the gut microbiota and the diet of the individual can influence the action, efficacy, and stability of HMPA .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Hydroxy-3-methoxyphenyl acetate is known to interact with various enzymes, proteins, and other biomolecules. It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .
Cellular Effects
It has been suggested that it may have beneficial effects such as antidiabetic properties, anticancer activities, and cognitive function improvement in animal models and human studies .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is used in laboratory chemicals and for the synthesis of substances .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been shown that low-dose administration of this compound may promote muscle development .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) .
Transport and Distribution
It is known that this compound can be absorbed and distributed in various tissues .
Subcellular Localization
It is known that this compound can be absorbed and distributed in various tissues .
特性
IUPAC Name |
(4-hydroxy-3-methoxyphenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6(10)13-7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDIEEVLFYLMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972740 | |
| Record name | 4-Hydroxy-3-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57244-88-9 | |
| Record name | 1,4-Benzenediol, 2-methoxy-, 4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057244889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B3053900.png)


